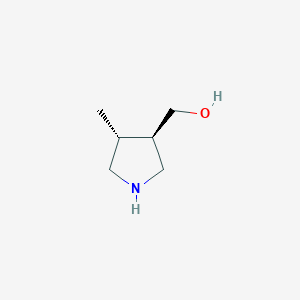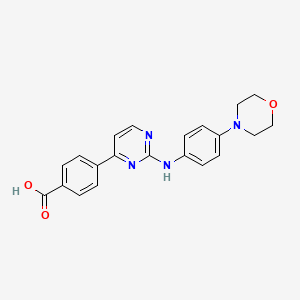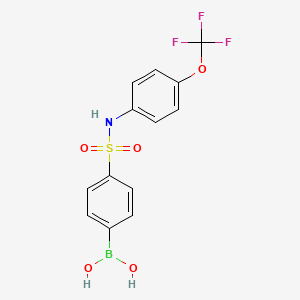
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide
Overview
Description
The compound "4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various boron compounds, particularly tris(pentafluorophenyl)borane (B(C6F5)3), which is a strong Lewis acid and has been used in a variety of chemical reactions and catalytic processes. This boron compound is known for its role in Ziegler-Natta chemistry and has been utilized in hydrometallation reactions, alkylations, aldol-type reactions, and as a catalyst in the reduction of amides and alkylation of dicarbonyl compounds .
Synthesis Analysis
Tris(pentafluorophenyl)borane, a related boron compound, is synthesized from boron trichloride and pentafluorophenyllithium in pentane as a solvent, resulting in a stable white solid with strong acceptor properties towards various Lewis bases . This synthesis method could potentially be adapted for the synthesis of "this compound" by using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of tris(pentafluorophenyl)borane and its complexes has been characterized by IR and NMR spectroscopy and X-ray structure analyses. The coordination of Lewis bases to the boron center leads to a substantial increase in bond strength, as evidenced by shifts in IR bands and changes in bond lengths observed by X-ray diffraction .
Chemical Reactions Analysis
Tris(pentafluorophenyl)borane has been used to catalyze a variety of chemical reactions. It has been shown to catalyze the hydrosilylative reduction of tertiary and N-phenyl secondary amides, demonstrating functional group tolerance . It also catalyzes the alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, leading to the formation of oxygenated heterocycles . Additionally, it has been used in Friedel–Crafts reactions with activated arenes and heteroarenes to synthesize unsymmetrical triarylmethanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(pentafluorophenyl)borane include its stability as a solid and its strong Lewis acidity, which allows it to form complexes with a variety of donor molecules. It is efficient, air stable, and water tolerant, making it suitable for use in various organic reactions . The Lewis acid properties of B(C6F5)3 have been further explored through the synthesis and reactivity of its complexes with nitrogen-containing compounds .
Scientific Research Applications
Catalytic Applications
Catalytic Hydrometallation Reactions : Tris(pentafluorophenyl)borane, a compound closely related to 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide, is utilized as a catalyst in hydrometallation reactions, demonstrating its potential in various organic and organometallic chemistries (Erker, 2005).
Alkylations and Aldol-type Reactions : Tris(pentafluorophenyl)borane acts as a catalyst in alkylations and aldol-type reactions, indicating the applicability of similar boron-containing compounds in these types of chemical reactions (Ishihara et al., 1995).
Sensing and Detection
- Colorimetric Sensing of Fluoride Ions : Certain boranes, including those with pentafluorophenyl groups, have been used for colorimetric sensing of fluoride ions, showcasing their potential in detection and sensing applications (Wade & Gabbaï, 2009).
Organometallic Chemistry
- Stabilizing Uncommon Coordination Geometries : Tris(pentafluorophenyl)borane, a compound similar in structure, has been found to help in stabilizing uncommon coordination geometries of carbon, which suggests potential applications in complex organometallic syntheses (Erker, 2005).
Polymerization
- Olefin Polymerization Catalysis : Boron compounds like pentafluorophenylboranes are used as co-catalysts in olefin polymerization, indicating the utility of this compound in similar industrial processes (Piers & Chivers, 1998).
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is not fully understood. It is believed to be related to its ability to form strong hydrogen bonds with other molecules.
Safety and Hazards
properties
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO5S/c15-13(16,17)23-11-5-3-10(4-6-11)18-24(21,22)12-7-1-9(2-8-12)14(19)20/h1-8,18-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKGKUJHXEEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672865 | |
| Record name | (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-98-5 | |
| Record name | (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)

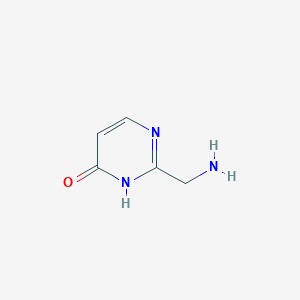
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)
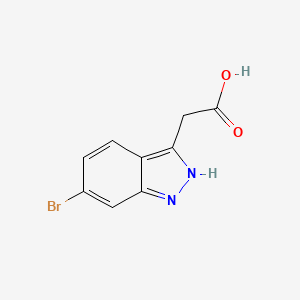
![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)
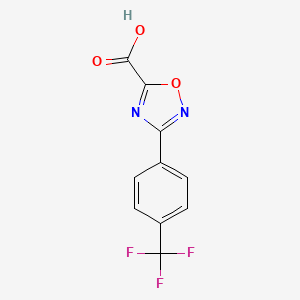

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)
